Guanosine 5'-triphosphate-5'-adenosine

Descripción general

Descripción

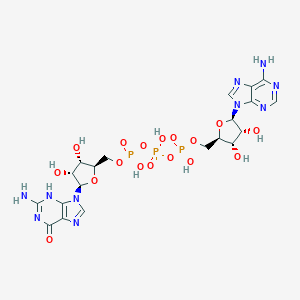

Guanosine-P3-Adenosine-5’,5’-Triphosphate is a unique compound that consists of guanosine and adenosine linked by a triphosphate bridge. This compound is known for its role in various biochemical processes, particularly in the synthesis of RNA and DNA. It has a molecular formula of C20H27N10O17P3 and a molecular weight of 772.41 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-P3-Adenosine-5’,5’-Triphosphate typically involves the phosphorylation of guanosine and adenosine nucleotides. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is carried out in an aqueous medium with a pH range of 7-8 to ensure optimal yield .

Industrial Production Methods

Industrial production of Guanosine-P3-Adenosine-5’,5’-Triphosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleotides, which are then extracted and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Guanosine-P3-Adenosine-5’,5’-Triphosphate undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Typically carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phosphate groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of guanosine and adenosine, which have significant biochemical roles .

Aplicaciones Científicas De Investigación

Guanosine-P3-Adenosine-5’,5’-Triphosphate has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

Biology: Plays a crucial role in the synthesis of RNA and DNA, making it essential for genetic studies.

Industry: Utilized in the production of nucleic acid-based pharmaceuticals and diagnostic tools.

Mecanismo De Acción

The mechanism of action of Guanosine-P3-Adenosine-5’,5’-Triphosphate involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in nucleotide synthesis and metabolism, such as RNA polymerase and DNA polymerase.

Pathways Involved: It participates in the purine nucleotide cycle and the synthesis of nucleic acids, playing a critical role in cellular energy transfer and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

Guanosine Triphosphate (GTP): Similar in structure but lacks the adenosine component.

Adenosine Triphosphate (ATP): Contains adenosine but lacks the guanosine component.

Cytidine Triphosphate (CTP): Another nucleotide triphosphate but with cytidine instead of guanosine or adenosine.

Uniqueness

Guanosine-P3-Adenosine-5’,5’-Triphosphate is unique due to its dual nucleotide structure, which allows it to participate in a broader range of biochemical processes compared to its individual components .

Actividad Biológica

Guanosine 5'-triphosphate-5'-adenosine (GTP-5'-A) is a nucleotide compound that plays a significant role in various biological processes. This article explores the biological activity of GTP-5'-A, focusing on its mechanisms of action, effects on cellular signaling pathways, and implications for therapeutic applications.

Overview of GTP-5'-A

GTP-5'-A is a derivative of guanosine triphosphate (GTP) and adenosine. It is involved in several cellular functions, including signal transduction, energy metabolism, and the regulation of various physiological processes. The compound's unique structure allows it to interact with specific receptors and enzymes, influencing intracellular signaling cascades.

- Signal Transduction : GTP-5'-A acts as a signaling molecule that can activate various G-protein coupled receptors (GPCRs). These receptors are crucial for mediating cellular responses to external stimuli, including hormones and neurotransmitters. The activation of GPCRs by GTP-5'-A leads to the stimulation of downstream signaling pathways such as cyclic AMP (cAMP) and cyclic GMP (cGMP) production.

- Regulation of cAMP and cGMP : Studies have shown that GTP-5'-A can modulate the levels of cAMP and cGMP within cells, which are vital second messengers in many physiological processes. For instance, it has been observed that guanosine can induce a concentration-dependent increase in cAMP accumulation in rat pinealocytes, indicating its role in neurotransmission and hormonal regulation .

- Neuroprotective Effects : Research indicates that guanosine, a component related to GTP-5'-A, exhibits neuroprotective properties. It has been found to promote neuronal survival and differentiation by stimulating the release of neurotrophic factors such as nerve growth factor (NGF) and transforming growth factor-beta (TGFβ) . These effects are particularly relevant in the context of neurodegenerative diseases.

Biological Activities

The biological activities associated with GTP-5'-A include:

- Neuritogenesis : GTP-5'-A has been shown to stimulate neurite outgrowth in neuronal cells. This process is critical for neuronal development and repair following injury .

- Cell Proliferation : The compound promotes the proliferation of astrocytes and other glial cells, contributing to brain health and recovery from injury .

- Anti-apoptotic Effects : GTP-5'-A protects against apoptosis in various cell types, enhancing cell survival under stress conditions .

Case Study 1: Neuroprotective Role in Ischemic Stroke

In a study examining the effects of guanosine following ischemic stroke, researchers found that elevated levels of guanosine persisted for days post-injury. This sustained increase suggests that guanosine may serve as an endogenous neuroprotective agent during pathological conditions .

Case Study 2: Cellular Differentiation in SH-SY5Y Neuroblastoma Cells

Another investigation focused on human SH-SY5Y neuroblastoma cells demonstrated that guanosine could induce S-phase cell cycle arrest and neurite outgrowth comparable to known differentiation inducers like retinoic acid. This indicates its potential application in developing treatments for neurodegenerative diseases by promoting neuronal differentiation and survival .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Guarnieri et al. | Guanosine induces neurite outgrowth via cAMP-dependent pathways | Potential therapeutic use in neurodegenerative diseases |

| PMC5023624 | Elevated guanosine levels post-injury promote neuroprotection | Supports the development of neuroprotective strategies |

| Pinealocyte Study | GTP-5'-A increases cAMP levels significantly | Impacts understanding of hormonal regulation |

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJUJCUPNRCBNP-INFSMZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259266 | |

| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10527-47-6 | |

| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine 5'-triphosphate-5'-adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.